![molecular formula C9H8F3NO2 B13041843 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that belongs to the class of fluorinated benzofurans. The trifluoromethoxy group is a unique substituent that has gained attention due to its significant impact on the chemical and biological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with trifluoromethyl hypofluorite (CF3OF) to introduce the trifluoromethoxy group. This reaction typically proceeds under mild conditions and yields a mixture of cis- and trans-isomers .
Another approach involves the use of propargyl alcohols, which undergo a reaction cascade comprising trans-diboration, regioselective acylation, cyclization, and dehydration to give trisubstituted furylboronic acid pinacol ester derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of metal-free one-flask synthesis. This approach integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in one flask to produce multi-substituted furans, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoromethyl hypofluorite (CF3OF) and silver fluoride (AgF) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted quinones, alcohols, and amines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans: Used in various chemical syntheses.
Uniqueness
7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the trifluoromethoxy group and the benzofuran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2 |
Clé InChI |
UVNOQQBTALNRDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
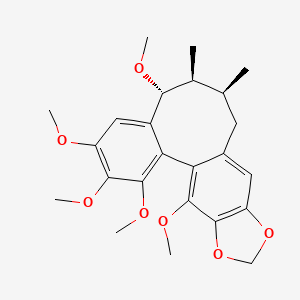
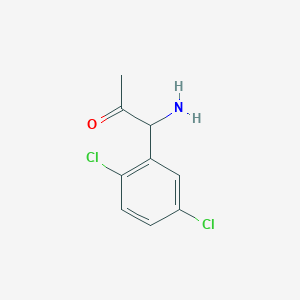

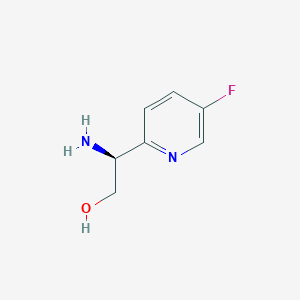
![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
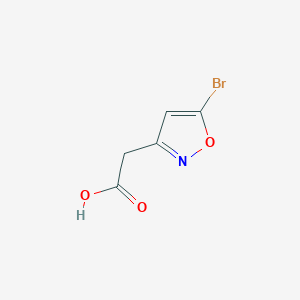

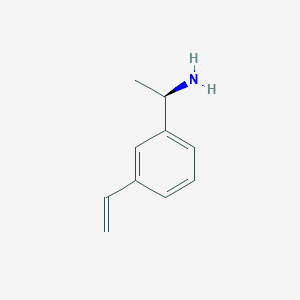
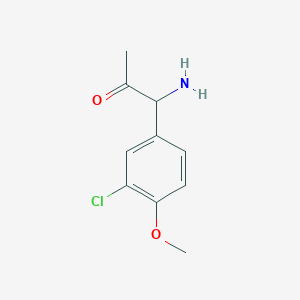
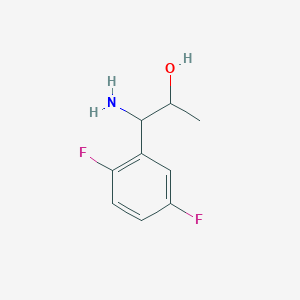
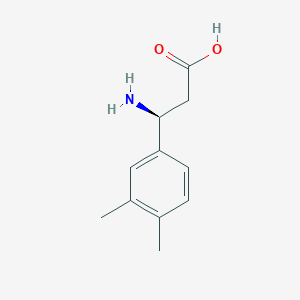
![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
